molecular formula C22H28N2O3S B11354640 N-(3,4-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3,4-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11354640
M. Wt: 400.5 g/mol
InChI Key: WPQDGVRLOFRUAW-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonylation reaction using methanesulfonyl chloride and a base.

    Substitution with Methylphenyl Groups: The final step involves the substitution of the piperidine ring with 3,4-dimethylphenyl and 3-methylphenyl groups through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-(3,4-Dimethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide

Uniqueness

N-(3,4-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring and the presence of both 3,4-dimethylphenyl and 3-methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-5-4-6-19(13-16)15-28(26,27)24-11-9-20(10-12-24)22(25)23-21-8-7-17(2)18(3)14-21/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25)

InChI Key

WPQDGVRLOFRUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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